Selective Inhibition of Ecto-5'-Nucleotidase (CD73) Compared to Potent Reference Inhibitor PSB-12379
4-(1-Phenoxyethyl)pyrimidin-2-amine inhibits rat ecto-5'-nucleotidase (CD73) with a Ki of 101 nM [1]. This activity is 11-fold less potent than the nucleotide analogue PSB-12379, a highly optimized tool compound with a Ki of 9.03 nM against the same rat enzyme . This comparison quantifies the compound's activity as a moderate but definite inhibitor, establishing its utility as a structurally distinct, non-nucleoside starting point for medicinal chemistry optimization.
| Evidence Dimension | Inhibitory Constant (Ki) against rat ecto-5'-nucleotidase (CD73) |
|---|---|
| Target Compound Data | Ki = 101 nM |
| Comparator Or Baseline | PSB-12379: Ki = 9.03 nM |
| Quantified Difference | Approximately 11-fold higher Ki (lower potency) than PSB-12379 |
| Conditions | Inhibition of rat Ecto-5'-nucleotidase transfected in COS7 cells, preincubated for 10 mins followed by AMP addition measured after 10 mins [1]. |
Why This Matters
This provides a quantitative benchmark for the compound's potency against CD73, guiding its selection for projects requiring a non-nucleoside scaffold for further development.
- [1] BindingDB. BDBM50437946 (CHEMBL1814392) Activity Data. Accession ID: 50437946. View Source
